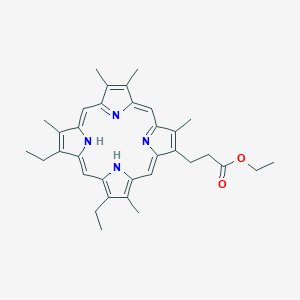

2-O-Desmethyl-Cisaprid

Übersicht

Beschreibung

Squalene is a naturally occurring organic compound classified as a triterpene hydrocarbon with the molecular formula C₃₀H₅₀. It is a colorless oil, although impure samples may appear yellow. Squalene was first identified in 1916 by the Japanese chemist Mitsumaru Tsujimoto from shark liver oil, which is why it is named after the shark genus Squalus . Squalene is widely distributed in nature and is found in plants, animals, and humans. It is a key intermediate in the biosynthesis of sterols, including cholesterol and steroid hormones .

Wissenschaftliche Forschungsanwendungen

Squalen hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Chemie: Squalen wird als Vorläufer bei der Synthese von Sterolen und anderen Triterpenoiden verwendet.

Biologie: Es spielt eine entscheidende Rolle bei der Biosynthese von Cholesterin und Steroidhormonen.

Medizin: Squalen wird als Adjuvans in Impfstoffen verwendet, um die Immunantwort zu verstärken.

Industrie: Squalen wird in Kosmetika als Weichmacher und Feuchtigkeitsspender verwendet.

5. Wirkmechanismus

Squalen übt seine Wirkungen durch verschiedene Mechanismen aus:

Biosyntheseweg: Squalen ist ein Vorläufer bei der Biosynthese von Sterolen. Es wird oxidiert, um 2,3-Oxidosqualen zu bilden, das dann cyclisiert wird, um Lanosterol zu produzieren.

Antioxidative Aktivität: Squalen wirkt als Antioxidans, indem es freie Radikale abräumt und Zellen vor oxidativem Schaden schützt.

Immunmodulation: Als Adjuvans in Impfstoffen verstärkt Squalen die Immunantwort, indem es die Produktion von Antikörpern stimuliert.

Wirkmechanismus

Target of Action

2-O-Desmethyl Cisapride is a minor metabolite of Cisapride . Cisapride primarily targets the serotonin 5-HT4 receptors, which play a crucial role in the enteric nervous system .

Mode of Action

As a parasympathomimetic, Cisapride acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, Cisapride promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction stimulates the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .

Biochemical Pathways

Considering its parent compound, cisapride, it can be inferred that it might influence the serotonin and acetylcholine neurotransmitter pathways in the enteric nervous system .

Pharmacokinetics

It is known that cisapride has the potential to inhibit the metabolism of certain drugs, suggesting that it may interact with cytochrome p450 enzymes, particularly cyp2c19 .

Result of Action

Given its parent compound, cisapride, it can be inferred that it might enhance gastrointestinal motility .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-O-Desmethyl Cisapride plays a significant role in biochemical reactions as a metabolite of Cisapride. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 (CYP) 3A4, which catalyzes the demethylation of Cisapride to form 2-O-Desmethyl Cisapride . This interaction is crucial for the biotransformation and subsequent excretion of the parent compound. Additionally, 2-O-Desmethyl Cisapride may interact with other metabolic enzymes and transport proteins, influencing its pharmacokinetic profile.

Cellular Effects

2-O-Desmethyl Cisapride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that Cisapride and its metabolites, including 2-O-Desmethyl Cisapride, can inhibit the human ether-a-go-go-related gene (HERG) channel, which plays a role in cardiac repolarization . This inhibition can lead to alterations in cellular electrophysiology and potentially impact cardiac function.

Molecular Mechanism

The molecular mechanism of 2-O-Desmethyl Cisapride involves its interaction with specific biomolecules. It binds to and inhibits the HERG channel, affecting the flow of potassium ions and altering the electrical activity of cells . This inhibition can result in prolonged cardiac repolarization and an increased risk of arrhythmias. Additionally, 2-O-Desmethyl Cisapride may interact with other ion channels and receptors, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-O-Desmethyl Cisapride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-O-Desmethyl Cisapride is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to 2-O-Desmethyl Cisapride may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-O-Desmethyl Cisapride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhanced gastrointestinal motility. At higher doses, it can lead to toxic or adverse effects, including cardiac arrhythmias and other cardiovascular complications . These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

2-O-Desmethyl Cisapride is involved in several metabolic pathways. It is primarily formed through the demethylation of Cisapride by CYP3A4 . This metabolic pathway is crucial for the clearance of Cisapride from the body. Additionally, 2-O-Desmethyl Cisapride may undergo further biotransformation by other metabolic enzymes, leading to the formation of secondary metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 2-O-Desmethyl Cisapride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as P-glycoprotein, which plays a role in its efflux from cells . Additionally, 2-O-Desmethyl Cisapride may bind to plasma proteins, affecting its distribution and bioavailability. These interactions influence the compound’s localization and accumulation in different tissues.

Subcellular Localization

2-O-Desmethyl Cisapride exhibits specific subcellular localization, which can affect its activity and function. The compound may be localized to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in directing 2-O-Desmethyl Cisapride to specific subcellular locations. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Squalene can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the oligomerization of isoprene units, while microbial fermentation utilizes genetically engineered microorganisms such as Saccharomyces cerevisiae and Yarrowia lipolytica to produce squalene in high yields .

Industrial Production Methods: Traditionally, squalene has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources such as vegetable oils (e.g., olive oil, amaranth oil) and microbial fermentation have gained prominence . Microbial production involves metabolic engineering to enhance the squalene biosynthetic pathway, optimizing growth conditions, and using bioprocess strategies to increase yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Squalen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydrierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Squalen kann mit Squalen-Monooxygenase zu 2,3-Oxidosqualen oxidiert werden.

Reduktion: Squalen kann durch Hydrierung zu Squalen reduziert werden, einer gesättigten Form.

Substitution: Squalen kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, was zur Bildung verschiedener Derivate führt.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Squalen ist aufgrund seiner Struktur und seiner biologischen Funktionen einzigartig. Ähnliche Verbindungen umfassen:

β-Carotin: Eine Polyprenylverbindung mit antioxidativen Eigenschaften.

Coenzym Q10: Ein Isoprenoid, das an der Zellenergieproduktion beteiligt ist.

Vitamine A, E und K: Polyprenylverbindungen mit verschiedenen biologischen Funktionen, darunter antioxidative Aktivität und Beteiligung an Sehkraft, Hautgesundheit und Blutgerinnung.

Squalen zeichnet sich durch seine Rolle als biochemischer Vorläufer bei der Sterolbiosynthese und seine breite Palette von Anwendungen in verschiedenen Bereichen aus.

Eigenschaften

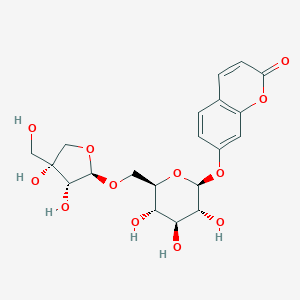

IUPAC Name |

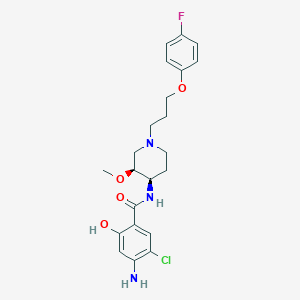

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNAGSDZADZCE-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907978 | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102671-04-5 | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)